tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a tert-butyl carboxylate group and a 4,5-dimethylimidazole substituent. The imidazole moiety is a five-membered aromatic ring with two nitrogen atoms, while the tert-butyl group acts as a steric protecting group, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives, which are known for diverse biological activities, including enzyme inhibition and receptor modulation .
Key structural attributes include:
- Pyrrolidine backbone: Provides rigidity and influences stereochemical properties.
- 4,5-Dimethylimidazole: Enhances lipophilicity and may modulate electronic interactions in biological systems.
- tert-Butyl carboxylate: Improves solubility in organic solvents and protects reactive functional groups during synthesis.
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-9-10(2)16-12(15-9)11-7-6-8-17(11)13(18)19-14(3,4)5/h11H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
MNMIQGDJRHBNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring.
Substitution: The tert-butyl group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is studied for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and catalysts. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound has several structural analogues, differing in substituents or stereochemistry. Below is a comparative analysis based on similarity and functional groups:
| Compound | CAS No. | Key Substituents | Similarity Score | Molecular Weight |
|---|---|---|---|---|
| tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (Target) | Not explicitly listed | 4,5-dimethylimidazole | — | ~294.38 (calculated) |
| (S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 1240893-76-8 | 4,5-dibromoimidazole | 0.98 | 436.17 |
| (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 1007882-58-7 | Unsubstituted imidazole | 0.87 | 237.29 |
| (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 1332326-40-5 | Unsubstituted imidazole (R-configuration) | 0.87 | 237.29 |
| (S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 1007882-12-3 | 4-bromophenyl-substituted imidazole | — | 439.36 |
Key Observations :
- The 4,5-dibromo derivative (CAS 1240893-76-8) exhibits the highest structural similarity (0.98) to the target compound, but bromine atoms increase molecular weight and may alter reactivity or binding affinity .
- Unsubstituted imidazole analogues (CAS 1007882-58-7 and 1332326-40-5) lack methyl groups, reducing steric hindrance and lipophilicity. The R/S stereoisomerism in these compounds highlights the role of chirality in pharmacological activity .
Crystallographic and Computational Tools
- Structural Analysis : Programs like SHELX and WinGX are widely used for crystallographic refinement of similar small molecules, enabling precise determination of bond lengths and angles .
- Molecular Modeling : The dimethylimidazole moiety’s electronic profile can be simulated using DFT calculations to predict interaction with biological targets.
Biological Activity
The compound tert-Butyl 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a notable derivative of imidazole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical formula of this compound is . The synthesis typically involves the reaction of tert-butyl isocyanate with a suitable imidazole derivative, followed by cyclization to form the pyrrolidine ring. This process can be optimized for yield and purity through various reaction conditions, including solvent choice and temperature control.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.30 g/mol |
| Functional Groups | Imidazole, Pyrrolidine, Carboxylate |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that this compound exhibits selective activity against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives are well-documented. Studies indicate that compounds containing imidazole rings can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. The IC50 values for COX inhibition by related compounds suggest a promising therapeutic application in treating inflammatory diseases.
Neuroprotective Activity
The neuroprotective effects of imidazole derivatives have also been explored. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. For example, they may enhance synaptic plasticity and reduce oxidative stress in neuronal cells.
Antimicrobial Activity
Imidazole derivatives have demonstrated antimicrobial properties against a range of pathogens. In particular, studies show efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of a series of imidazole derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in multiple cancer cell lines, with enhanced potency attributed to structural modifications.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory activity, researchers assessed the effects of related compounds on COX enzyme inhibition. The results showed that this compound had comparable efficacy to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
